((2,4,6-Tribromophenoxy)methyl)oxirane

Description

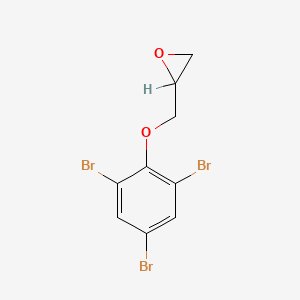

((2,4,6-Tribromophenoxy)methyl)oxirane is an epoxide derivative functionalized with a 2,4,6-tribromophenoxy group. This compound features a highly brominated aromatic ring attached via an ether linkage to a methyloxirane (epoxide) moiety. The presence of three bromine atoms on the phenyl ring confers significant electron-withdrawing effects, influencing its reactivity, stability, and applications.

The compound’s primary applications align with flame retardancy, leveraging bromine’s radical-scavenging properties during combustion. Its epoxide group also suggests utility as a reactive intermediate in polymerization or cross-linking processes .

Properties

CAS No. |

5296-40-2 |

|---|---|

Molecular Formula |

C9H7Br3O2 |

Molecular Weight |

386.86 g/mol |

IUPAC Name |

2-[(2,4,6-tribromophenoxy)methyl]oxirane |

InChI |

InChI=1S/C9H7Br3O2/c10-5-1-7(11)9(8(12)2-5)14-4-6-3-13-6/h1-2,6H,3-4H2 |

InChI Key |

NXJGWHGJPITYOJ-UHFFFAOYSA-N |

SMILES |

C1C(O1)COC2=C(C=C(C=C2Br)Br)Br |

Canonical SMILES |

C1C(O1)COC2=C(C=C(C=C2Br)Br)Br |

Other CAS No. |

5296-40-2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Research Findings

- Flame Retardancy: Brominated epoxides like this compound release bromine radicals upon thermal decomposition, interrupting combustion chain reactions. Compounds with higher bromine content (e.g., 1,2-bis(2,4,6-tribromophenoxy)ethane) exhibit superior flame suppression but raise environmental concerns due to persistence .

- Reactivity Trends : Electron-withdrawing groups (Br, CF₃) enhance oxirane ring reactivity toward nucleophiles (e.g., amines, alcohols), facilitating cross-linking in epoxy resins. Methyl or methoxy groups slow these reactions, enabling controlled curing .

- Environmental Impact : Brominated compounds face regulatory scrutiny; alternatives like phosphorus- or nitrogen-based flame retardants are being explored. However, brominated epoxides remain critical in high-risk applications (e.g., aerospace) due to their efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.